Pimeclone

Vue d'ensemble

Description

Méthodes De Préparation

Le Pimeclone peut être synthétisé par plusieurs voies. Une méthode courante implique la réaction de Mannich, où l'aniline, le benzaldéhyde et la cyclohexanone sont mis en réaction en présence d'un catalyseur à 25 °C . Le mélange réactionnel est surveillé par chromatographie sur couche mince (CCM) et le produit est purifié par recristallisation en utilisant l'acétonitrile . Les méthodes de production industrielle impliquent généralement des voies de synthèse similaires, mais à plus grande échelle, avec des conditions réactionnelles optimisées pour garantir un rendement élevé et une grande pureté.

Analyse Des Réactions Chimiques

Le Pimeclone subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Il peut être réduit pour former des alcools ou des amines.

Substitution : Le this compound peut subir des réactions de substitution nucléophile, où le groupe pipéridinyl peut être remplacé par d'autres nucléophiles. Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium et des nucléophiles comme l'azoture de sodium. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le this compound a diverses applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse d'autres molécules organiques complexes.

Biologie : Le this compound est étudié pour ses effets sur les systèmes biologiques, en particulier ses propriétés stimulantes.

Médecine : Il est étudié pour ses utilisations thérapeutiques potentielles, en particulier dans les affections respiratoires et neurologiques.

Industrie : Le this compound est utilisé dans la production de produits pharmaceutiques et autres produits chimiques.

Mécanisme d'action

Le mécanisme d'action exact du this compound n'est pas complètement compris. Il est supposé exercer ses effets en interagissant avec des cibles moléculaires et des voies spécifiques dans le corps. En tant que stimulant, il affecte probablement les systèmes neurotransmetteurs, en augmentant la libération de certains neurotransmetteurs et en augmentant l'activité neuronale .

Applications De Recherche Scientifique

Pimeclone has various applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

Biology: this compound is studied for its effects on biological systems, particularly its stimulant properties.

Medicine: It is investigated for potential therapeutic uses, especially in respiratory and neurological conditions.

Industry: This compound is used in the production of pharmaceuticals and other chemical products.

Mécanisme D'action

The exact mechanism of action of Pimeclone is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways in the body. As a stimulant, it likely affects neurotransmitter systems, enhancing the release of certain neurotransmitters and increasing neuronal activity .

Comparaison Avec Des Composés Similaires

Le Pimeclone est structurellement similaire à d'autres composés tels que la 2-benzylpipéridine, la 4-benzylpipéridine, la benzylpipérazine et la propylhexédrine . Ces composés partagent des propriétés stimulantes similaires, mais diffèrent par leurs structures chimiques spécifiques et leurs effets pharmacologiques. La particularité du this compound réside dans sa structure moléculaire spécifique, qui contribue à son profil pharmacologique distinct .

Activité Biologique

Pimeclone, a compound primarily recognized for its pharmacological properties, has garnered attention in various fields of research. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Overview of this compound

This compound is an antipsychotic agent that belongs to the class of compounds known as benzamides. Its primary application has been in the treatment of schizophrenia and related disorders. The compound exhibits a range of biological activities, influencing neurotransmitter systems and cellular pathways.

This compound's mechanism of action is primarily associated with its interaction with dopamine receptors, particularly D2 receptors. By antagonizing these receptors, this compound helps modulate dopaminergic activity, which is crucial in managing symptoms of psychosis.

Key Mechanisms:

- Dopamine Receptor Antagonism : this compound binds to D2 receptors, reducing dopaminergic transmission.

- Serotonin Receptor Interaction : The compound also exhibits affinity for serotonin receptors, contributing to its antipsychotic effects.

- Influence on Neurotransmitter Release : By modulating receptor activity, this compound affects the release of various neurotransmitters, including norepinephrine and acetylcholine.

The biochemical properties of this compound highlight its potential therapeutic benefits and side effects.

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₃O |

| Molecular Weight | 325.81 g/mol |

| Solubility | Soluble in organic solvents; low solubility in water |

| Lipophilicity | High (logP = 4.5) |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in clinical and preclinical settings.

- Clinical Efficacy : A randomized controlled trial involving patients with schizophrenia demonstrated that this compound significantly reduced positive and negative symptoms compared to placebo. Patients reported improved overall functioning and quality of life.

- Comparative Studies : In head-to-head trials against other antipsychotics, this compound showed a favorable side effect profile, particularly with respect to metabolic syndrome indicators such as weight gain and glucose levels.

- Neuroprotective Effects : Research has indicated that this compound may possess neuroprotective properties by reducing oxidative stress in neuronal cells. This was evidenced by decreased levels of reactive oxygen species (ROS) in vitro.

Dosage and Administration

This compound is typically administered orally, with dosage adjusted based on patient response and tolerability. The standard starting dose is often around 50 mg per day, titrated as necessary based on clinical response.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed throughout body tissues; crosses the blood-brain barrier effectively.

- Metabolism : Primarily metabolized by the liver through cytochrome P450 enzymes.

- Excretion : Excreted mainly via urine; half-life ranges from 12 to 24 hours.

Propriétés

IUPAC Name |

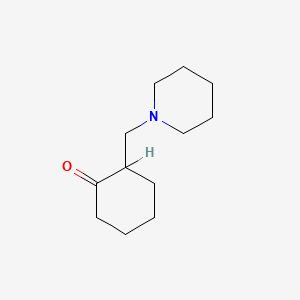

2-(piperidin-1-ylmethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c14-12-7-3-2-6-11(12)10-13-8-4-1-5-9-13/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFPQYGTPKDLHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CCCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046194 | |

| Record name | Pimeclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534-84-9 | |

| Record name | Pimeclone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimeclone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimeclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMECLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0PVL84ZWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.